1-(2,5-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Description
1-(2,5-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a pyridinyl group linked through a urea moiety
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-9(10-3-2-6-17-8-10)18-14(20)19-13-7-11(15)4-5-12(13)16/h2-9H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNUDBESOXSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the preparation of 2,5-dichloroaniline and 3-pyridinecarboxaldehyde. These reactants undergo a condensation reaction to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with an isocyanate derivative, such as phenyl isocyanate, under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions often performed in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with altered electronic properties.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of novel drugs targeting specific biological pathways.
Materials Science: Explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea: Differing in the position of chlorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
1-(2,5-Dichlorophenyl)-3-[1-(pyridin-2-yl)ethyl]urea: Variation in the position of the pyridinyl group, influencing its binding affinity and selectivity for molecular targets.
1-(2,5-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea: Another positional isomer with potential differences in chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
